molecular formula C18H18O3 B14624137 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester CAS No. 56926-28-4

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester

Cat. No.: B14624137
CAS No.: 56926-28-4
M. Wt: 282.3 g/mol
InChI Key: QLDHPUGESVIZHK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran core with a phenyl group and an ethyl ester functional group.

Preparation Methods

The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of diethyl ester to form ethyl coumarin-3-carboxylate, followed by further functionalization to introduce the phenyl group and the ethyl ester . The reaction conditions typically involve the use of catalysts such as palladium and solvents like ethanol.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the benzopyran core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant, scavenging free radicals and reducing oxidative stress . This activity is primarily due to its ability to donate hydrogen atoms and stabilize reactive oxygen species. The molecular targets include enzymes involved in oxidative stress pathways, such as NADPH oxidase .

Comparison with Similar Compounds

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

56926-28-4

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 6-phenyl-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C18H18O3/c1-2-20-18(19)17-11-9-15-12-14(8-10-16(15)21-17)13-6-4-3-5-7-13/h3-8,10,12,17H,2,9,11H2,1H3

InChI Key

QLDHPUGESVIZHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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